{1-(tert-butoxycarbonyl)-5-[2-(piperidin-1-yl)ethoxy]-1H-indol-2-yl}boronic acid
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Overview
Description
1H-Indole-1-carboxylic acid, 2-borono-5-[2-(1-piperidinyl)ethoxy]-, 1-(1,1-dimethylethyl) ester is a complex organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs.
Preparation Methods
The synthesis of 1H-Indole-1-carboxylic acid, 2-borono-5-[2-(1-piperidinyl)ethoxy]-, 1-(1,1-dimethylethyl) ester typically involves multi-step organic reactions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of boronic acids with halides . The reaction conditions often require the presence of a base, such as potassium carbonate, and a solvent like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
Scientific Research Applications
1H-Indole-1-carboxylic acid, 2-borono-5-[2-(1-piperidinyl)ethoxy]-, 1-(1,1-dimethylethyl) ester has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Indole-1-carboxylic acid, 2-borono-5-[2-(1-piperidinyl)ethoxy]-, 1-(1,1-dimethylethyl) ester involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain kinases or proteases, leading to downstream effects on cellular signaling pathways . The boronic acid moiety can form reversible covalent bonds with active site residues in enzymes, further influencing their function .
Comparison with Similar Compounds
Compared to other indole derivatives, 1H-Indole-1-carboxylic acid, 2-borono-5-[2-(1-piperidinyl)ethoxy]-, 1-(1,1-dimethylethyl) ester is unique due to the presence of both boronic acid and piperidinyl ethoxy groups. Similar compounds include:
- 1H-Indole-1-carboxylic acid, 2-borono-5-(cyclohexylamino)-, 1-(1,1-dimethylethyl) ester
- 1-Boc-6-methoxyindole-2-boronic acid
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activities.
Properties
CAS No. |
913388-68-8 |
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Molecular Formula |
C20H29BN2O5 |
Molecular Weight |
388.3 g/mol |
IUPAC Name |
[1-[(2-methylpropan-2-yl)oxycarbonyl]-5-(2-piperidin-1-ylethoxy)indol-2-yl]boronic acid |
InChI |
InChI=1S/C20H29BN2O5/c1-20(2,3)28-19(24)23-17-8-7-16(13-15(17)14-18(23)21(25)26)27-12-11-22-9-5-4-6-10-22/h7-8,13-14,25-26H,4-6,9-12H2,1-3H3 |
InChI Key |
VNMLTLGNTFIWHU-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)OCCN3CCCCC3)(O)O |
Origin of Product |
United States |
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